8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound featuring a spirocyclic structure with a thiadiazole ring
Mechanism of Action
Target of Action
The primary targets of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4Compounds containing the 1,3,4-thiadiazole moiety have been reported to interact with a variety of biological targets .
Mode of Action
The exact mode of action of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
The specific biochemical pathways affected by 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4Compounds containing the 1,3,4-thiadiazole moiety have been associated with a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[41,3,4-thiadiazole derivatives have been reported to exhibit a wide range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4The mesoionic nature of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes, suggesting that these compounds may be influenced by the cellular environment .
Biochemical Analysis
Biochemical Properties
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiadiazole derivatives, including this compound, have been shown to exhibit antimicrobial properties by inhibiting the activity of bacterial enzymes . The compound’s interaction with these enzymes disrupts essential biochemical pathways, leading to the inhibition of microbial growth.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiadiazole derivatives have demonstrated cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . The compound’s impact on gene expression and cell signaling pathways contributes to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the thiadiazole ring in the compound can interact with the active sites of enzymes, inhibiting their catalytic activity . Additionally, the compound’s ability to modulate gene expression further elucidates its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher dosages, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function . Understanding these metabolic pathways is crucial for elucidating the compound’s biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . The compound’s ability to cross cellular membranes and reach target sites is essential for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of 5-methyl-1,3,4-thiadiazole with appropriate spirocyclic precursors. One common method includes the use of hydrazonoyl halides and thiocyanates under controlled conditions to form the thiadiazole ring . The reaction conditions often require the presence of a base such as triethylamine and solvents like ethanol to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Spirocyclic Compounds: Other spirocyclic compounds with different heterocyclic rings may have comparable chemical properties and applications.
Uniqueness
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific combination of a spirocyclic structure and a thiadiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
8-(5-methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-8-11-12-9(16-8)13-4-2-10(3-5-13)14-6-7-15-10/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFOMTJKTSWCST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC3(CC2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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